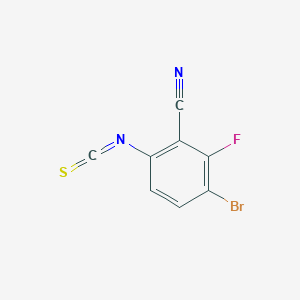
DMTr-LNA-C(Bz)-3-CED-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a modified nucleic acid monomer used in the synthesis of oligonucleotides. This compound is part of the locked nucleic acid (LNA) family, which is known for its enhanced stability and specificity in binding to complementary nucleic acids. The presence of the DMTr (dimethoxytrityl) group protects the 5’ hydroxyl group during synthesis, while the benzoyl (Bz) group protects the cytosine base. The CED (cyanoethyl diisopropyl) phosphoramidite is used for the incorporation of the monomer into oligonucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the DMTr group.
Protection of the Cytosine Base: The cytosine base is protected with a benzoyl group to prevent unwanted reactions during subsequent steps.
Formation of the Phosphoramidite: The protected nucleoside is then reacted with cyanoethyl diisopropyl chlorophosphoramidite to form the phosphoramidite.
Industrial Production Methods
Industrial production of this compound typically involves automated synthesis using solid-phase techniques. This allows for the efficient and scalable production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
DMTr-LNA-C(Bz)-3-CED-phosphoramidite undergoes several types of reactions:
Oxidation: The phosphite triester formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Deprotection: The DMTr and benzoyl protecting groups are removed under acidic and basic conditions, respectively.
Coupling: The phosphoramidite reacts with the 5’ hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid for DMTr removal and ammonium hydroxide for benzoyl removal.
Coupling: Tetrazole or other activators to facilitate the reaction between the phosphoramidite and the hydroxyl group.
Major Products Formed
The major product formed from these reactions is the oligonucleotide with the incorporated LNA monomer, which exhibits enhanced stability and binding specificity.
Applications De Recherche Scientifique
DMTr-LNA-C(Bz)-3-CED-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.
Medicine: Utilized in the design of diagnostic probes and therapeutic agents for genetic diseases.
Industry: Applied in the production of high-affinity probes for molecular diagnostics and research.
Mécanisme D'action
The mechanism of action of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves the incorporation of the LNA monomer into oligonucleotides, which enhances their binding affinity and specificity to complementary nucleic acids. The locked nucleic acid structure restricts the flexibility of the sugar-phosphate backbone, resulting in a more stable and rigid duplex formation. This increased stability and specificity make LNA-modified oligonucleotides highly effective in targeting specific nucleic acid sequences.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DMT-locMeC(bz) Phosphoramidite
- DMT-locA(bz) Phosphoramidite
- DMT-locG(ib) Phosphoramidite
- DMT-locT Phosphoramidite
Uniqueness
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is unique due to its combination of the DMTr protecting group, benzoyl-protected cytosine, and the CED phosphoramidite. This combination provides enhanced stability and specificity in oligonucleotide synthesis, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C47H52N5O9P |
|---|---|
Poids moléculaire |
861.9 g/mol |
Nom IUPAC |
N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44-,46-,62?/m1/s1 |
Clé InChI |
SSGINSHBUWKRHC-XCHZTBEFSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



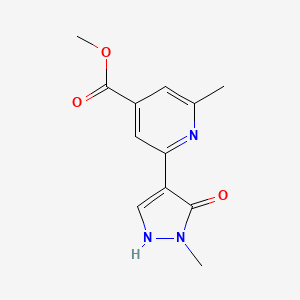

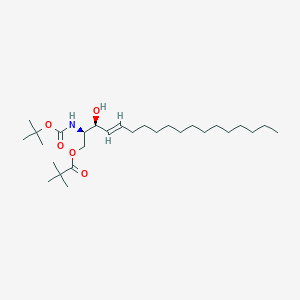
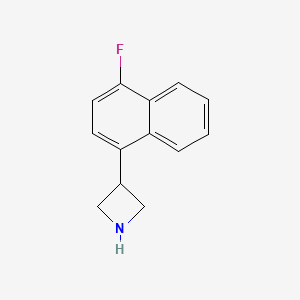
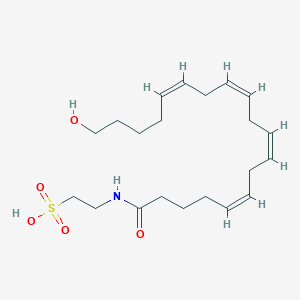
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

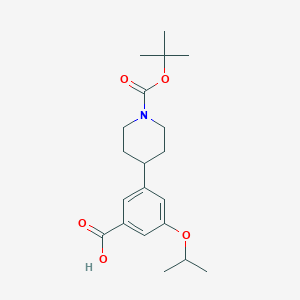
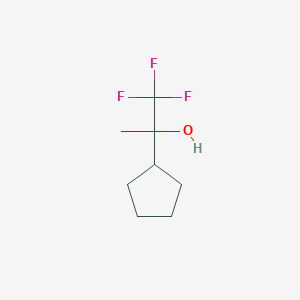
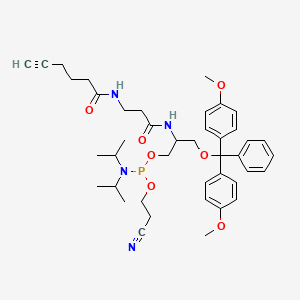
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
